molecular formula C16H18N2O2 B6629176 (3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone

(3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone

Cat. No.: B6629176
M. Wt: 270.33 g/mol
InChI Key: APKJVUORDKOAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone is not well understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone in lab experiments is its low toxicity profile. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone. One direction is to further study its mechanism of action to better understand how it works. Another direction is to study its potential therapeutic applications in humans. Additionally, research could focus on developing more potent analogs of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of (3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone involves the reaction of 3-pyrrol-1-ylbenzaldehyde and 3-hydroxy-3-methylpyrrolidine in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

There has been a significant amount of scientific research on the potential therapeutic applications of (3-Hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone. It has been studied for its potential use as an anti-inflammatory agent, as well as for its potential as an analgesic and antipyretic agent.

Properties

IUPAC Name

(3-hydroxy-3-methylpyrrolidin-1-yl)-(3-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(20)7-10-18(12-16)15(19)13-5-4-6-14(11-13)17-8-2-3-9-17/h2-6,8-9,11,20H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKJVUORDKOAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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